2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(1-phenylethyl)acetamide
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Overview
Description
2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(1-phenylethyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine core, followed by the introduction of the cyano, methoxyphenyl, and phenyl groups through various substitution reactions. The final step involves the formation of the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(1-phenylethyl)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(1-phenylethyl)acetamide: shares structural similarities with other pyridine derivatives that have cyano, methoxyphenyl, and phenyl substituents.
N-(1-phenylethyl)acetamide: A simpler analog without the pyridine core and additional substituents.
4-(4-methoxyphenyl)-6-phenylpyridine: Lacks the cyano and thioacetamide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-20(21-9-5-3-6-10-21)31-28(33)19-35-29-26(18-30)25(22-13-15-24(34-2)16-14-22)17-27(32-29)23-11-7-4-8-12-23/h3-17,20H,19H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMMSCROSDSKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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